molecular formula C16H16Cl3N3O B5029297 N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea

N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea

Cat. No. B5029297
M. Wt: 372.7 g/mol
InChI Key: DREPDIDPCAWMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea, also known as Urea Herbicide, is a widely used herbicide that is used to control weeds in crops. It is a selective herbicide, which means it only targets specific plants while leaving the crops unharmed.

Mechanism of Action

N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide works by inhibiting the enzyme acetolactate synthase (ALS), which is responsible for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This inhibition leads to the accumulation of toxic levels of intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects
N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide has been found to have a range of biochemical and physiological effects on plants. It has been shown to inhibit photosynthesis, reduce chlorophyll content, and alter the activity of enzymes involved in carbohydrate metabolism. N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide has also been found to affect the uptake and transport of nutrients in plants.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide for lab experiments is its selectivity. It only targets specific plants, which makes it ideal for studying the effects of herbicides on crops. However, one of the limitations of N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide is its potential for leaching into groundwater, which can affect the environment and surrounding ecosystems.

Future Directions

There are several potential future directions for research on N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide. One area of research could focus on developing more effective and environmentally friendly herbicides. Another area of research could focus on studying the impact of N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the development of herbicide-resistant crops to reduce the need for herbicides like N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide.
Conclusion
In conclusion, N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds in crops. Its mechanism of action involves the inhibition of the enzyme acetolactate synthase, which ultimately leads to the death of the plant. N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide has a range of biochemical and physiological effects on plants, and its selectivity makes it ideal for lab experiments. However, its potential for leaching into groundwater is a limitation, and future research could focus on developing more effective and environmentally friendly herbicides, studying the impact on non-target organisms, and developing herbicide-resistant crops.

Synthesis Methods

The synthesis method of N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide involves the reaction of 2,2,2-trichloroethylamine with 4-methylphenylisocyanate in the presence of a base. The resulting product is then treated with an acid to obtain the final product, N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea.

Scientific Research Applications

N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide has been extensively studied for its effectiveness in controlling weeds in crops. It has been found to be highly effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea Herbicide has also been studied for its impact on the environment and its potential for leaching into groundwater.

properties

IUPAC Name

1-phenyl-3-[2,2,2-trichloro-1-(4-methylanilino)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3N3O/c1-11-7-9-13(10-8-11)20-14(16(17,18)19)22-15(23)21-12-5-3-2-4-6-12/h2-10,14,20H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREPDIDPCAWMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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